
Technical Monograph: [5-Chloro-2-(morpholin-4-
yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
[5-Chloro-2-(morpholin-4-

yl)phenyl]methanamine

CAS No.: 1250339-07-1

Cat. No.: B1467324

Get Quote

Core Identity & Drug Development Utility

Executive Summary
[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine (also known as 5-chloro-2-

morpholinobenzylamine) is a bifunctional building block characterized by a lipophilic

chlorobenzene core, a solubilizing morpholine ring, and a reactive primary amine linker.[1][2] It

serves as a "privileged scaffold" in medicinal chemistry, frequently utilized to introduce the 2-

morpholino-aniline motif—a structural feature found in several FDA-approved kinase inhibitors

(e.g., Gefitinib analogues, ALK inhibitors).[1][2] Its primary utility lies in fragment-based drug

design (FBDD), where the benzylamine moiety acts as a flexible tether for amide coupling or

reductive amination to diversely functionalized "warheads."[1][2]

Chemical Identity & Physicochemical Profiling
This compound combines a hydrogen-bond acceptor (morpholine oxygen) with a hydrogen-

bond donor (primary amine), balanced by the lipophilic chloro-phenyl ring.[1][2]
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Nomenclature & Identifiers
Property Detail

IUPAC Name
[5-Chloro-2-(morpholin-4-

yl)phenyl]methanamine

Common Synonyms
5-Chloro-2-morpholinobenzylamine; 2-

(Aminomethyl)-4-chloro-1-morpholinobenzene

Molecular Formula C₁₁H₁₅ClN₂O

Molecular Weight 226.70 g/mol

SMILES Clc1cc(CN)c(N2CCOCC2)cc1

Key Derivative

Precursor to N-[(5-chloro-2-morpholin-4-

ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-

carboxamide [1]

Computed Physicochemical Properties (In Silico)
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Descriptor Value
Implication for Drug
Design

LogP (Predicted) ~1.8 - 2.2

Favorable for oral

bioavailability; suggests good

membrane permeability.[1][2]

TPSA ~35 Å²

Low polar surface area

indicates potential for BBB

penetration (CNS activity).[1]

[2]

H-Bond Donors 1 (NH₂)

Primary handle for

derivatization (Amide

coupling/Reductive amination).

[1][2]

H-Bond Acceptors 2 (O, N)

Morpholine oxygen often

interacts with solvent or kinase

hinge regions.[1][2]

Rotatable Bonds 2

Limited conformational

flexibility reduces entropic

penalty upon binding.[1][2]

Synthetic Pathways
The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine typically follows a

convergent route involving Nucleophilic Aromatic Substitution (

) followed by reduction.[1][2] This pathway ensures regiospecificity and high yield.[1][2]

Validated Synthetic Protocol
Starting Material: 5-Chloro-2-fluorobenzonitrile (commercially available).[1][2]

Step 1 (

): Reaction with morpholine in the presence of a base (
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or DIPEA) in DMSO or DMF at elevated temperature (

).[1][2] The fluorine atom is displaced by the morpholine nitrogen due to the electron-
withdrawing nitrile group at the ortho position.[1][2]

Step 2 (Reduction): The resulting nitrile intermediate (5-chloro-2-morpholinobenzonitrile) is

reduced to the primary amine.[1][2] Common reagents include Lithium Aluminum Hydride (

) in THF or catalytic hydrogenation (

, Raney Ni).[1][2]

Synthesis Workflow Diagram

5-Chloro-2-fluorobenzonitrile
(Electrophile)

Intermediate:
5-Chloro-2-morpholinobenzonitrile

SNAr (K2CO3, DMF, 90°C)
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(Nucleophile)

TARGET:
[5-Chloro-2-(morpholin-4-yl)

phenyl]methanamine

Reduction

LiAlH4 / THF
(Reduction)

Click to download full resolution via product page

Caption: Two-step regiospecific synthesis converting 5-chloro-2-fluorobenzonitrile to the target

benzylamine via SNAr and nitrile reduction.

Functional Applications in Drug Discovery
This amine is not merely a passive linker; it actively contributes to the pharmacophore of the

final drug molecule.[1][2]

Scaffold Analysis & Bioisosterism[1][2]
Morpholine Ring: Often acts as a bioisostere for piperazine or cyclohexyl groups but with

improved solubility and metabolic stability.[1][2] In kinase inhibitors, the ether oxygen can

accept hydrogen bonds from the solvent front, improving the pharmacokinetic profile.[1][2]
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Chlorine Substituent: Positioned at the para position relative to the morpholine (meta to the

linker), it fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and blocks

metabolic oxidation at that position.[1][2]

Benzylamine Linker: Provides a 1-carbon spacer that allows the attached "warhead" (e.g., an

amide or urea) to orient correctly without steric clash from the bulky morpholine group.[1][2]

Application in Library Synthesis
The primary amine allows for rapid "diversity-oriented synthesis" (DOS).[1][2] It reacts readily

with:

Acid Chlorides/Carboxylic Acids: To form amides (e.g., the oxazole derivative identified in

literature [1]).[1][2]

Isocyanates: To form ureas (common in VEGFR/PDGFR inhibitors).[1][2]

Sulfonyl Chlorides: To form sulfonamides.[1][2]

Pharmacophore Mapping Diagram

Phenyl Core
(Scaffold)

Cl (Pos 5)
Hydrophobic/Metabolic Block

Morpholine (Pos 2)
Solubility/H-Bond Acceptor

CH2-NH2 (Pos 1)
Reactive Linker/H-Bond Donor

Target Protein
(Kinase Hinge/Pocket)

H-Bonding

Drug Warhead
(e.g., Heterocycle)

Amide Bond
Formation
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Caption: Pharmacophore map illustrating the distinct roles of the chloro, morpholine, and amine

moieties in ligand-protein binding.[1][2]

Safety & Handling Protocols
As a primary benzylamine, this compound requires specific handling precautions typical of

corrosive and irritant organic bases.[1][2]

GHS Classification:

Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.[1][2]

Acute Tox. 4 (Oral): Harmful if swallowed.[1][2]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are sensitive to

(carbamate formation) and oxidation over time.[1][2]

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides (unless intended

for reaction).[1][2]

References
Smolecule Inc. (2023).[1][2] N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-

oxazole-4-carboxamide. Retrieved from .[1][2]

PubChem. (n.d.).[1][2][3][4][5] Compound Summary for Benzylamine Derivatives. National

Center for Biotechnology Information.[1][2] Retrieved from .[1][2]

MolPort. (n.d.).[1][2] N-[5-chloro-2-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide.

Retrieved from .[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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